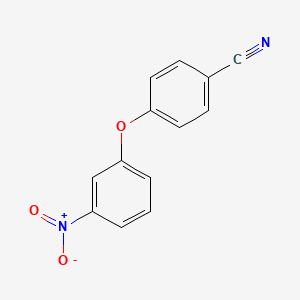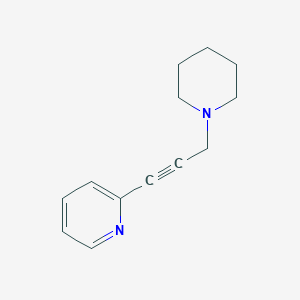
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide
Vue d'ensemble
Description
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide, also known as BDA-410, is a chemical compound that has been studied for its potential therapeutic applications. It is a novel small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction has been implicated in the development and progression of various types of cancer, making BDA-410 a promising candidate for cancer therapy.
Mécanisme D'action
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide works by inhibiting the protein-protein interaction between STAT3 and CBP, which is necessary for the transcriptional activity of STAT3. This leads to decreased expression of STAT3 target genes that are involved in cancer cell growth, survival, and metastasis.
Biochemical and Physiological Effects
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation and nuclear translocation of STAT3, as well as the expression of STAT3 target genes such as Bcl-2, Cyclin D1, and VEGF. It also induces apoptosis and cell cycle arrest in cancer cells, and inhibits angiogenesis and tumor growth in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide is its specificity for the STAT3-CBP interaction, which reduces the likelihood of off-target effects. It also has good pharmacokinetic properties and can be administered orally. However, one limitation is that it may not be effective against all types of cancer, as the role of STAT3 in cancer development and progression can vary depending on the tumor type.
Orientations Futures
There are several future directions for research on N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide. One area of interest is the development of combination therapies that include N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide along with other cancer treatments such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide treatment. Finally, further studies are needed to determine the safety and efficacy of N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide in clinical trials.
Applications De Recherche Scientifique
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer. In particular, it has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
N-[4-bromo-5-tert-butyl-2-(diethylaminomethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O/c1-7-20(8-2)11-13-9-15(18)14(17(4,5)6)10-16(13)19-12(3)21/h9-10H,7-8,11H2,1-6H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZODIVUHOJJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1NC(=O)C)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-5-(tert-Butyl)-2-((diethylamino)methyl)phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




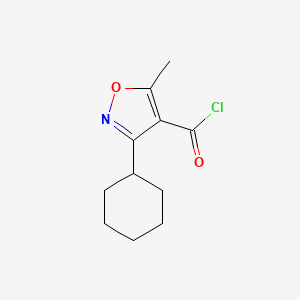

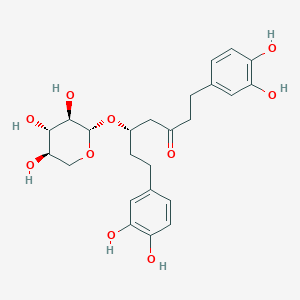
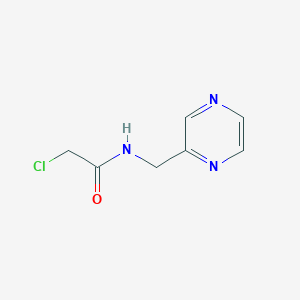
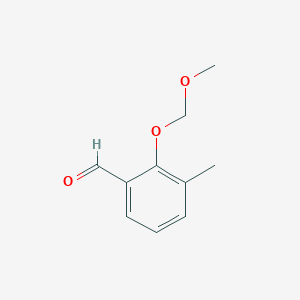


![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid](/img/structure/B3271732.png)
![Methyl imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3271740.png)
![5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3271744.png)
